n-Propylsulfamoyl chloride

Description

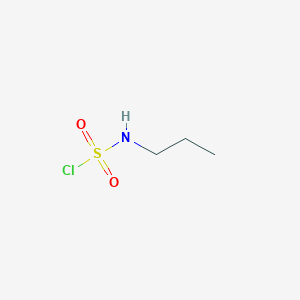

Structure

3D Structure

Properties

IUPAC Name |

N-propylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTQDHSVABMRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539351 | |

| Record name | Propylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-42-7 | |

| Record name | Propylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-propylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of n-Propylsulfamoyl Chloride in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of n-Propylsulfamoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₃H₈ClNO₂S, is a reactive chemical intermediate belonging to the sulfamoyl chloride class.[1] While seemingly a simple aliphatic structure, it serves as a crucial building block in medicinal chemistry and organic synthesis. Its primary utility lies in its ability to introduce the n-propylsulfamide moiety into molecules. The sulfamide functional group is a significant pharmacophore and a common bioisostere for sulfonamides, ureas, and carbamates, allowing for the modulation of a molecule's physicochemical properties and biological activity.[2] This guide provides a comprehensive overview of the synthesis, core reactivity, handling, and applications of this compound, offering field-proven insights for its effective utilization in a laboratory setting.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 10305-42-7 | [1][3] |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | [1] |

| Exact Mass | 156.9964274 Da | [1] |

| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride | [1] |

| InChIKey | GVTQDHSVABMRGE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of sulfamoyl chlorides is a critical first step for many applications. While numerous methods exist for related compounds, a common and effective laboratory-scale approach involves the reaction of the corresponding amine with sulfuryl chloride (SO₂Cl₂) or via chlorosulfonyl isocyanate. An improved general synthesis for sulfamoyl chlorides has been described, which can be adapted for n-propylamine.[4]

Conceptual Workflow for Synthesis

The synthesis pathway involves the careful reaction of a primary amine with a chlorosulfonating agent. The choice of solvent and the control of reaction temperature are critical to minimize side reactions and maximize yield.

Sources

An In-depth Technical Guide to the Synthesis of n-Propylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of n-propylsulfamoyl chloride, a key intermediate in the development of various pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not only the procedural steps but also the underlying scientific principles, safety considerations, and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction: The Significance of this compound

This compound is a vital chemical building block, primarily utilized in the synthesis of more complex molecules, including N,N'-disubstituted sulfamides.[1] Its utility is notably highlighted in the preparation of pharmacologically active agents. For instance, it is a crucial reagent in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[2][3] The sulfamoyl chloride moiety provides a reactive site for nucleophilic attack, making it a versatile intermediate for creating diverse molecular architectures.

Core Synthesis: Reaction of n-Propylamine with Sulfuryl Chloride

The most common and direct method for synthesizing this compound involves the reaction of n-propylamine with sulfuryl chloride (SO₂Cl₂).[1][4] This reaction is a nucleophilic substitution at the sulfur atom of sulfuryl chloride.

Reaction Mechanism and Stoichiometry

The nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of this compound. The reaction also produces hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, a base such as pyridine or triethylamine is typically added to the reaction mixture.[1]

The overall reaction can be summarized as follows:

CH₃CH₂CH₂NH₂ + SO₂Cl₂ → CH₃CH₂CH₂NHSO₂Cl + HCl

The added base (B) then reacts with the HCl:

B + HCl → BH⁺Cl⁻

A slight excess of sulfuryl chloride is often used to ensure the complete conversion of the primary amine.[1]

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| n-Propylamine | C₃H₉N | 59.11 | 10.0 g | ≥99% |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 27.2 g | ≥97% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 17.1 g | ≥99% |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| 1M Hydrochloric Acid | HCl | 36.46 | As needed | 1M |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated |

| Brine | NaCl (aq) | 58.44 | As needed | Saturated |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (10.0 g) and triethylamine (17.1 g) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (27.2 g) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Cool the reaction mixture again to 0 °C and slowly quench with 1M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

-

Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound as an oil.

Caption: Experimental workflow for this compound synthesis.

Critical Safety Considerations

Working with the reagents for this synthesis requires strict adherence to safety protocols.

Reagent Hazards

-

Sulfuryl Chloride (SO₂Cl₂):

-

Hazards: Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[5] It reacts violently with water, releasing toxic gases.[5][6]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Ensure all glassware is dry and the reaction is protected from moisture.[6]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[5] For inhalation, move to fresh air and seek immediate medical help.

-

-

n-Propylamine:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

-

Triethylamine:

-

Hazards: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

-

Handling: Handle in a chemical fume hood with appropriate PPE.

-

General Safety Practices

-

All manipulations should be performed in a certified chemical fume hood.

-

An emergency eyewash station and safety shower should be readily accessible.

-

Dispose of all chemical waste according to institutional and local regulations.

Purification and Characterization

The crude this compound obtained after work-up may require further purification depending on the requirements of the subsequent synthetic steps.

Purification

-

Distillation: If the product is intended for high-purity applications, vacuum distillation can be employed. However, care must be taken as sulfamoyl chlorides can be thermally labile.

-

Chromatography: For smaller scales or to remove persistent impurities, flash column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the N-H and S=O bonds can be observed.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[8]

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or allow the reaction to stir overnight at room temperature. |

| Hydrolysis of sulfuryl chloride or product | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[9] | |

| Product is difficult to purify | Presence of unreacted starting materials | Optimize the washing steps during work-up. An acidic wash will remove residual amines, and a basic wash will remove acidic impurities.[9] |

| Formation of side products | Maintain a low reaction temperature during the addition of sulfuryl chloride to minimize side reactions. |

Concluding Remarks

The synthesis of this compound is a well-established and robust procedure that provides access to a valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to stringent safety protocols, and employing appropriate purification and characterization techniques, researchers can confidently and safely produce this compound for a variety of applications in medicinal chemistry and drug development.

References

- Application Notes and Protocols for the Synthesis of N-Octadecyl-N'-propyl-sulfamide - Benchchem. (URL: )

- WO2017191565A1 - Process for preparation of macitentan - Google P

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (URL: [Link])

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

-

N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 - Home Sunshine Pharma. (URL: [Link])

-

N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543 - PubChem. (URL: [Link])

-

N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem. (URL: [Link])

-

Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane | Journal of the American Chemical Society. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

N-(cyclopropylmethyl)-n-propylsulfamoyl chloride (C7H14ClNO2S) - PubChemLite. (URL: [Link])

-

(ii) n-propyl chloride to n-propylamine - Brainly.in. (URL: [Link])

-

20.6: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])

-

This compound (C3H8ClNO2S) - PubChemLite. (URL: [Link])

- CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino)

- CN103351315A - General preparation method of sulfonyl chloride - Google P

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of N-2-chlorophenyl-N-propyl(thiocarbamoyl) chloride - PrepChem.com. (URL: [Link])

-

PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES - EPO. (URL: [Link])

-

Synthetic methodology for the preparation of N-hydroxysulfamides - PMC - NIH. (URL: [Link])

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

-

Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (URL: [Link])

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

- US2996541A - Purification of p (nu-acetyl amino)

- US6727384B1 - Method for purifying acid chlorides - Google P

-

N-ethyl-n-propylsulfamoyl chloride (C5H12ClNO2S) - PubChemLite. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. PubChemLite - this compound (C3H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to n-Propylsulfamoyl Chloride for Advanced Research & Development

This guide provides an in-depth exploration of n-Propylsulfamoyl chloride (CAS No. 10305-42-7), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, reactivity, and critical applications, particularly in pharmaceutical manufacturing. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in established chemical principles.

Core Compound Identification and Properties

This compound is a reactive chemical intermediate valued for its sulfamoyl moiety, which is a key structural component in various biologically active molecules.

| Property | Value | Source(s) |

| CAS Number | 10305-42-7 | [1][2] |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride, Chloro(propylamino)sulfone | [1] |

| Physical State | Typically a liquid (inferred from related compounds and reactivity) | |

| Reactivity Profile | Highly reactive towards nucleophiles; moisture sensitive |

Strategic Importance in Pharmaceutical Synthesis: The Macitentan Case Study

The primary driver for the industrial and research interest in this compound and its derivatives is their role as key building blocks in the synthesis of complex pharmaceuticals. A notable example is Macitentan , an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3]

The core structure of Macitentan contains an N-propylsulfamide group. The most direct synthetic routes to this moiety involve the use of N-propylsulfamide or its salts (e.g., potassium salt, CAS 1393813-41-6).[3][4] These essential precursors are synthesized from this compound.

Logical Synthesis Pathway: From Reagent to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical flow from the basic starting materials to the final integration of the N-propylsulfamide moiety into the Macitentan structure. This visualization underscores the critical position of this compound in the synthetic value chain.

Caption: Logical workflow from starting materials to the Macitentan API.

Synthesis and Experimental Protocols

The synthesis of this compound is a direct application of established sulfamoyl chloride chemistry. The most common and industrially scalable method involves the reaction of a primary amine with sulfuryl chloride.

General Synthesis of N-Alkylsulfamoyl Chlorides

Principle: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This addition is followed by the elimination of a chloride ion and a proton to form the stable sulfamoyl chloride. An excess of the amine or the addition of a non-nucleophilic base is required to quench the HCl byproduct generated during the reaction.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of N-Alkylsulfamoyl Chlorides.

Detailed Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-alkylsulfamoyl chlorides and information derived from patent literature describing its formation.

Materials:

-

n-Propylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the amine and sulfuryl chloride.

-

Reagent Addition: Add sulfuryl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

-

Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding cold water or dilute HCl to neutralize any remaining base and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.

-

Extraction & Isolation: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Trustworthiness through Self-Validation: The formation of a precipitate (triethylamine hydrochloride) during the reaction provides a visual cue of progress. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This makes it an excellent target for nucleophiles.

Reaction with Amines to form Sulfamides

This is the most significant reaction in the context of drug development. This compound reacts readily with primary or secondary amines to form N,N'-substituted sulfamides.

-

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The amine's nitrogen atom attacks the sulfur, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen (typically by a base) to yield the final sulfamide.

Reaction with Alcohols to form Sulfamates

In the presence of a base, alcohols react with this compound to produce N-propylsulfamates.

-

Causality: The base (e.g., pyridine, triethylamine) is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile, which can efficiently attack the sulfamoyl chloride. Pyridine can also act as a nucleophilic catalyst.

Hydrolysis

This compound is sensitive to moisture and will hydrolyze in the presence of water to form N-propylsulfamic acid and hydrochloric acid. This necessitates the use of anhydrous solvents and inert atmosphere conditions during its synthesis and subsequent reactions.

Safety and Handling

This compound is a reactive and hazardous chemical. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

| Hazard Category | Precautionary Measures | Source(s) |

| Corrosivity | Causes severe skin burns and eye damage. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield. | [5][6] |

| Reactivity with Water | Reacts violently with water, releasing corrosive HCl gas. Handle under anhydrous conditions. Keep away from water and moist air. Use a Class D fire extinguisher for fires; do not use water. | [5] |

| Inhalation Toxicity | Harmful if inhaled; may cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood. | [5][7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. Store locked up. | [5][6] |

| Handling | Do not breathe dust, vapor, mist, or gas. Wash face, hands, and any exposed skin thoroughly after handling. Use spark-proof tools and explosion-proof equipment. Ground all metal parts of equipment to prevent static discharge. | [5] |

Conclusion

This compound, with its CAS number 10305-42-7, is more than just a chemical intermediate; it is an enabling reagent for the construction of complex molecular architectures, most notably in the pharmaceutical industry. Its synthesis, while straightforward, requires careful control of reaction conditions due to its inherent reactivity and moisture sensitivity. A thorough understanding of its reactivity with nucleophiles is paramount for its successful application in developing next-generation therapeutics like Macitentan. By adhering to rigorous safety protocols and applying the mechanistic principles outlined in this guide, researchers can effectively and safely leverage the synthetic potential of this valuable compound.

References

- JHECHEM CO LTD. This compound. Echemi. Accessed January 2024.

- Matrix Scientific. 10305-42-7 Cas No. | this compound. Accessed January 2024.

- Fisher Scientific.

- TCI Chemicals.

- Sigma-Aldrich.

- Enamine.

- PubChem. N-Isopropyl-N-(n-propyl)sulfamoyl chloride.

- CAMEO Chemicals. N-PROPYL CHLORIDE.

- BenchChem. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7. Accessed January 2024.

- PubChem. N-cyclopropyl-N-propylsulfamoyl chloride.

- PubChem. N-cyclopropylsulfamoyl chloride.

- CymitQuimica. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt. Accessed January 2024.

Sources

- 1. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to n-Propylsulfamoyl Chloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propylsulfamoyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its molecular structure, featuring a propylamino group attached to a sulfonyl chloride moiety, renders it a versatile building block for the introduction of the n-propylsulfamoyl group into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound, with a focus on its role as a key reagent in the synthesis of complex organic molecules and potential pharmaceutical agents.

Core Molecular Attributes

This compound is identified by the Chemical Abstracts Service (CAS) number 10305-42-7 .[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Propylsulfamoyl chloride, Propylsulfamyl chloride, n-Propylsulphamoyl chloride | [1] |

| InChI Key | GVTQDHSVABMRGE-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The three-dimensional arrangement of atoms in this compound is crucial to its reactivity. The central sulfur atom is bonded to two oxygen atoms, a chlorine atom, and a nitrogen atom, which is in turn connected to an n-propyl group.

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of n-propylamine with an excess of a sulfurylating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a nucleophilic substitution at the sulfur center, where the amine attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. Initially, the primary amine (n-propylamine) acts as a nucleophile, attacking one of the sulfur-chlorine bonds of sulfuryl chloride. This is followed by the elimination of a proton from the nitrogen atom, typically facilitated by a base, to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, field-proven protocol for the laboratory-scale synthesis of this compound, adapted from established methods for the preparation of N-substituted sulfamoyl chlorides.[2]

Materials:

-

n-Propylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-propyl group. A triplet corresponding to the methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms of the n-propyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride and N-H functional groups. Key expected peaks include:

-

S=O stretching: Strong asymmetric and symmetric stretching vibrations in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

N-H stretching: A moderate absorption band around 3300-3200 cm⁻¹.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to the aliphatic C-H bonds of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine, the propyl group, or other neutral fragments.

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound in drug development lies in its ability to serve as a precursor for the synthesis of N-propylsulfamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.[3]

Synthesis of N-Substituted Sulfonamides

This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding N-substituted sulfonamides.[4] This reaction is a cornerstone of combinatorial chemistry and library synthesis, allowing for the rapid generation of diverse compound collections for biological screening.[5]

The sulfonamide moiety is a key structural feature in drugs with various therapeutic applications, including:

-

Diuretics: Many diuretic drugs contain a sulfonamide group that inhibits carbonic anhydrase.

-

Antibacterials: The sulfa drugs were among the first effective antibacterial agents and function by inhibiting folic acid synthesis in bacteria.

-

Anticonvulsants: Certain antiepileptic drugs incorporate a sulfonamide structure.

-

Anticancer agents: The sulfonamide group is present in some targeted cancer therapies.[3]

A notable example of a drug synthesized from a related precursor is Macitentan , an endothelin receptor antagonist used to treat pulmonary arterial hypertension. The synthesis of Macitentan involves the use of N-propylsulfamide, which can be prepared from this compound.[4][6]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

General Safety Precautions:

-

Inhalation: Avoid inhaling vapors or dust. May be corrosive to the respiratory tract.

-

Skin Contact: Corrosive. Causes severe skin burns.

-

Eye Contact: Corrosive. Causes serious eye damage.

-

Ingestion: Harmful if swallowed.

Handling and Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.

-

Reacts violently with water, releasing toxic gases.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of N-propylsulfonamides. Its straightforward synthesis and the importance of the sulfonamide moiety in medicinal chemistry underscore its significance for researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

- Google Patents. (n.d.). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.

- Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111-4113. [Link not available]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). CN107141238A - A kind of preparation method of ACT-064992 intermediate.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286.

- IntechOpen. (2018).

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.).

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015).

- Google Patents. (n.d.). US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide.

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

-

PubMed. (2014). 13C and 15N CP/MAS, 1H-15N SCT CP/MAS and FTIR spectroscopy as tools for qualitative detection of the presence of zwitterionic and non-ionic forms of ansa-macrolide 3-formylrifamycin SV and its derivatives in solid state. Retrieved from [Link]

- Google Patents. (n.d.). US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid.

-

ResearchGate. (n.d.). Representative FTIR spectra of pNiPAM polymer used in scaffold... Retrieved from [Link]

-

MDPI. (2023). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]

-

PubMed. (2011). Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

n-Propylsulfamoyl chloride safety and handling procedures

An In-depth Technical Guide to the Safe Handling of n-Propylsulfamoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks and mitigation strategies associated with this reactive compound. Our focus is on building self-validating safety systems grounded in established chemical principles.

Compound Profile and Hazard Synopsis

This compound (CAS No: 10305-42-7) is a sulfamoyl chloride derivative used as a reactive intermediate in organic synthesis.[1] Like other sulfamoyl chlorides, its utility is derived from its high reactivity, which is also the source of its significant hazards. The primary danger stems from its acute sensitivity to moisture. Upon contact with water or protic solvents, it undergoes rapid hydrolysis to produce corrosive byproducts, including hydrochloric acid and n-propylsulfamic acid. This reactivity dictates the stringent handling and storage requirements detailed in this guide.

Based on data for analogous sulfamoyl chlorides, this compound is expected to be a corrosive substance that can cause severe skin burns and serious eye damage.[2][3][4] It is also likely to be harmful if inhaled, swallowed, or absorbed through the skin.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10305-42-7 | [1] |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | [1] |

| Physical State | Assumed to be a liquid or solid | [5] |

| Reactivity | Highly reactive with water, alcohols, strong bases, and amines | [6][7] |

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective and reliable control measures. The most robust strategies involve designing out the hazard entirely, while the least effective, though still necessary, is relying on an individual's use of PPE.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls and Safe Handling Protocols

Engineering controls are the primary physical barriers designed to minimize exposure to hazardous chemicals. For this compound, these are not optional; they are mandatory.

-

Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation hazards.[6]

-

Secondary Controls: An eyewash station and a safety shower must be immediately accessible and unobstructed.[2][6]

Protocol 1: Standard Laboratory Handling of this compound

-

Preparation and Review:

-

Review this guide and the relevant Safety Data Sheet (SDS) for sulfamoyl chloride.[2]

-

Ensure all required engineering controls are functional and that all necessary PPE is available.

-

Prepare and dry all glassware in an oven and allow it to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).

-

-

Chemical Handling (in a Fume Hood):

-

Don all required PPE (see Section 4).

-

Place absorbent, chemical-resistant pads on the fume hood work surface to contain minor drips or spills.[8]

-

The container of this compound should be allowed to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture inside.[5][9]

-

Work under an inert atmosphere (nitrogen or argon). This is critical to prevent hydrolysis of the material.

-

Use clean, dry syringes or cannulas for transferring the chemical. Avoid pouring, if possible, to minimize the risk of splashing.

-

Keep the container tightly sealed when not in use.[2]

-

-

Post-Handling:

Personal Protective Equipment (PPE)

PPE is the last line of defense. For a corrosive and reactive material like this compound, proper selection and use are critical.[10]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[2][11] Standard safety glasses are insufficient.

-

Skin Protection: A flame-retardant laboratory coat and full-length pants are required. Wear chemical-resistant gloves. Double-gloving (e.g., nitrile gloves) is recommended. Always inspect gloves for tears or holes before use.[11][12]

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors may be necessary for emergency situations or if there is a risk of exceeding exposure limits.[2][11]

Caption: A logical workflow for selecting appropriate PPE based on task-specific hazards.

Storage and Incompatibility

Proper storage is crucial to maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[13] The storage area must be cool, dry, and well-ventilated.[2] Many sulfamoyl chlorides require storage in a freezer at or below -20°C to ensure long-term stability.[2][5][9]

-

Incompatible Materials: Keep away from:

-

Water and moisture

-

Alcohols

-

Strong bases

-

Strong oxidizing agents

-

Amines

-

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of an exposure.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[15][16] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.[15] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air at once.[15][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[18] Seek immediate medical attention.

Protocol 2: Spill Response

Caption: A decision tree for responding to a chemical spill in the laboratory.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential personnel.[8]

-

Assess: If the spill is large, uncontrolled, or you are not trained to handle it, evacuate the area and call emergency services.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to exhaust vapors.[19][20]

-

Contain: For a small, manageable spill, wear appropriate PPE. Create a dike around the spill using an inert, dry absorbent material like vermiculite, sand, or cat litter.[19][20] Do NOT use combustible materials.

-

Absorb: Slowly cover the spill with the absorbent material, working from the outside in.[21]

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[19][20]

-

Decontaminate: Clean the spill area with a detergent and water solution, and collect the cleaning materials for disposal as hazardous waste.[8][21]

Waste Disposal

All waste containing this compound or its degradation products must be treated as hazardous waste.

Protocol 3: Waste Handling and Disposal

-

Segregation: Do not mix sulfamoyl chloride waste with other waste streams, particularly aqueous or protic solvent waste.

-

Containerization: Collect all contaminated materials (e.g., absorbent pads, gloves, disposable labware) and unused chemical in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

-

Labeling: The label must clearly state "Hazardous Waste," "Corrosive," and "Reactive," and list this compound as a primary component.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2]

References

- AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt - Safety Data Sheet.

- ChemicalBook. (2023, October 25). Sulfamoyl Chloride - Safety Data Sheet.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 10305-42-7.

- PubChem. (n.d.). N-cyclopropyl-N-propylsulfamoyl chloride.

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- Sigma-Aldrich. (2023, November 6). SAFETY DATA SHEET.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- PubChem. (n.d.). N-Isopropyl-N-(n-propyl)sulfamoyl chloride.

- Fisher Scientific. (2023, December 18). SAFETY DATA SHEET.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Betco Corporation. (2021, June 3). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Sulfamoyl Chloride | 7778-42-9.

- ChemScene. (n.d.). 7778-42-9 | Sulfamoyl chloride.

- Biosynth. (2021, January 12). Safety Data Sheet.

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- BLD Pharm. (n.d.). 7778-42-9|Sulfamoyl Chloride.

- Fisher Scientific. (2023, December 19). SAFETY DATA SHEET.

- Sigma-Aldrich. (2022, November 21). SAFETY DATA SHEET.

- TCI Chemicals. (2023, October 16). SAFETY DATA SHEET.

- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- SAMS Solutions. (2023, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- PubChem. (n.d.). n-Propylsulfamide.

- Enamine. (n.d.). safety data sheet.

- Benchchem. (n.d.). N-propyl-sulfamide Sodium Salt|CAS 1642873-03-7.

- PubChem. (n.d.). N-cyclopropylsulfamoyl chloride.

- PubChemLite. (n.d.). N-(cyclopropylmethyl)-n-propylsulfamoyl chloride (C7H14ClNO2S).

- PubChemLite. (n.d.). N-methyl-n-propylsulfamoyl chloride (C4H10ClNO2S).

- Wikipedia. (n.d.). n-Propyl chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetylsulfanilyl Chloride, 99% (Titr.).

- Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.

- ChemicalBook. (2023, July 24). PropylsulfaMide | 147962-41-2.

Sources

- 1. echemi.com [echemi.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 9. chemscene.com [chemscene.com]

- 10. sams-solutions.com [sams-solutions.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. sds.betco.com [sds.betco.com]

- 17. media.hiscoinc.com [media.hiscoinc.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. qmul.ac.uk [qmul.ac.uk]

- 20. acs.org [acs.org]

- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

An In-depth Technical Guide to the Reactivity of n-Propylsulfamoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfamide Moiety

The sulfamide functional group is a cornerstone in medicinal chemistry, recognized as a bioisostere of the amide bond but with enhanced metabolic stability and distinct physicochemical properties.[1] Its presence in a multitude of clinically significant drugs underscores the importance of understanding and mastering its synthesis. The reaction between a sulfamoyl chloride and a primary amine is a fundamental and highly effective method for constructing the crucial S-N bond, forming N,N'-disubstituted sulfamides.[1] This guide provides a detailed exploration of the reactivity of a key reagent, n-propylsulfamoyl chloride, with primary amines, offering insights into the reaction mechanism, kinetics, and practical experimental design for researchers in drug discovery and development.

The Core Reaction: Nucleophilic Substitution at the Sulfonyl Center

The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur atom of the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.[1][2]

The overall transformation can be represented as follows:

R-NH₂ + Cl-SO₂-NH-CH₂CH₂CH₃ → R-NH-SO₂-NH-CH₂CH₂CH₃ + HCl

A crucial aspect of this reaction is the production of hydrochloric acid (HCl) as a byproduct. Given that amines are basic, the generated HCl will react with any unreacted primary amine, forming an ammonium salt and rendering it non-nucleophilic.[3] To prevent this and ensure the reaction proceeds to completion, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl as it is formed.[1][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acid chlorides.[3]

-

Nucleophilic Attack: The primary amine's lone pair of electrons attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated sulfamide is deprotonated by a base (either a second equivalent of the primary amine or an added scavenger base like triethylamine) to yield the final N-alkyl-N'-propylsulfamide and the corresponding ammonium salt.

Reaction Mechanism: this compound with a Primary Amine

Caption: Nucleophilic addition-elimination mechanism for the reaction of this compound with a primary amine.

Factors Influencing Reactivity

The rate and success of the reaction are governed by several key factors related to the primary amine substrate.

Electronic Effects

The nucleophilicity of the primary amine is a primary determinant of the reaction rate.

-

Electron-donating groups on the R-group of the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction.

-

Electron-withdrawing groups decrease the nucleophilicity of the amine, slowing down the reaction. Aromatic amines (anilines) are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[4]

Steric Effects

The steric bulk of the primary amine can significantly hinder the reaction.

-

Sterically hindered amines , such as those with bulky substituents near the amino group (e.g., t-butylamine or diisopropylamine), will react more slowly than less hindered amines like methylamine or ethylamine.[4] The approach of the bulky amine to the sterically crowded sulfur center is impeded, raising the activation energy of the reaction.

| Primary Amine Type | Relative Reactivity with this compound | Rationale |

| Primary Aliphatic (unhindered) | High | High nucleophilicity and low steric hindrance. |

| Primary Aliphatic (hindered) | Moderate to Low | Steric bulk impedes attack on the sulfonyl group.[4] |

| Primary Aromatic (Anilines) | Moderate to Low | Reduced nucleophilicity due to lone pair delocalization.[4] |

Experimental Protocol: Synthesis of N-Butyl-N'-propylsulfamide

This protocol details a representative procedure for the reaction of this compound with a primary amine, n-butylamine.

Materials and Reagents:

-

This compound

-

n-Butylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-butyl-N'-propylsulfamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]

Experimental Workflow for Sulfamide Synthesis

Caption: A typical experimental workflow for the synthesis and purification of an N,N'-dialkylsulfamide.

Troubleshooting and Side Reactions

While the reaction is generally robust, potential issues can arise.

-

Low Yield:

-

Cause: Insufficient base, leading to the formation of the unreactive ammonium salt of the primary amine.

-

Solution: Ensure at least one equivalent of a scavenger base is used, or use a 2:1 ratio of the primary amine to the sulfamoyl chloride.

-

Cause: Moisture in the reaction. Sulfamoyl chlorides are moisture-sensitive and can hydrolyze.

-

Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

-

-

Formation of Side Products:

-

Bis-sulfonylation: While less common with primary amines, it is theoretically possible for the resulting sulfamide to be deprotonated and react with another molecule of the sulfamoyl chloride, especially if a strong, non-nucleophilic base is used in excess. Careful control of stoichiometry is key.

-

Reaction with Tertiary Amine Base: Some tertiary amines, like pyridine, can form adducts with sulfuryl chloride, and potentially with sulfamoyl chlorides, which could lead to side reactions.[1] Triethylamine is generally a reliable choice.

-

Characterization of the Product

The resulting N-alkyl-N'-propylsulfamide can be characterized using standard spectroscopic techniques:

-

¹H NMR: Will show characteristic peaks for the propyl and other alkyl groups. The N-H protons will appear as broad singlets or triplets depending on coupling.

-

¹³C NMR: Will show the expected signals for the carbon atoms in the alkyl chains.

-

FT-IR: The presence of the sulfonyl group (SO₂) will be indicated by strong characteristic absorptions in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[6]

-

Mass Spectrometry: Will confirm the molecular weight of the desired product.

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of N,N'-disubstituted sulfamides. By understanding the underlying nucleophilic substitution mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can efficiently generate a diverse range of sulfamide-containing molecules. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of novel chemical entities for drug discovery and development.

References

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. Available at: [Link]

-

Interaction of Sulphuryl Chloride with Tertiary Amines - Zenodo. Available at: [Link]

-

Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]

-

Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available at: [Link]

-

Synthetic methodology for the preparation of N-hydroxysulfamides - PMC - NIH. Available at: [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- - Digital Commons @ Michigan Tech. Available at: [Link]

-

the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]

-

Amine Reactivity - MSU chemistry. Available at: [Link]

-

Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

-

Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent | Organic Letters - ACS Publications. Available at: [Link]

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. Available at: [Link]

-

reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]

-

The reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]

Sources

- 1. Interaction of Sulphuryl Chloride with Tertiary Amines [zenodo.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

A Comprehensive Technical Guide to the Solubility of n-Propylsulfamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Role of n-Propylsulfamoyl Chloride in Synthesis

This compound (C₃H₈ClNO₂S) is a member of the sulfamoyl chloride class of compounds, which are distinguished by their highly reactive sulfonyl chloride functional group.[1] This reactivity makes them invaluable in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1] The n-propyl group imparts specific lipophilic characteristics to the molecule, influencing its interaction with organic solvents and, ultimately, its reaction kinetics and product yields.

A precise understanding of solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Homogeneity: Ensuring that reactants are in the same phase is fundamental for achieving predictable and reproducible reaction outcomes.

-

Process Scalability: Solubility data is essential for designing and scaling up synthetic processes, including determining appropriate reactor volumes and solvent quantities.

-

Purification Strategies: Knowledge of solubility in different solvents is key to developing effective crystallization, precipitation, and extraction procedures.

-

Safety and Handling: Understanding how a compound dissolves in various media is crucial for safe handling, storage, and waste disposal.[2][3]

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, we must consider the following molecular features:

-

The Sulfamoyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic functional group. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This group will have favorable interactions with polar solvents.

-

The n-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will contribute to the compound's solubility in less polar, organic solvents through van der Waals interactions.

Based on these features, we can predict general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely to be good solvents for this compound. They can solvate the polar sulfamoyl chloride group without reacting with it. Dichloromethane is a common solvent used in reactions involving sulfamoyl chlorides.[4]

-

Reactivity in Polar Protic Solvents: Protic solvents such as water, methanol, and ethanol contain acidic protons and can react with the highly electrophilic sulfamoyl chloride group, leading to solvolysis.[5][6] Therefore, these are generally not suitable as inert solvents for solubility studies, although understanding the rate of solvolysis can be important.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexanes and toluene are less likely to be effective solvents due to their inability to favorably interact with the polar sulfamoyl chloride moiety.

Experimental Determination of this compound Solubility

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following section provides a step-by-step methodology.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, and a lab coat.[7] All handling should be performed in a well-ventilated chemical fume hood.[2]

Recommended Solvents for Screening

A representative set of solvents should be chosen to cover a range of polarities and chemical functionalities:

| Solvent Class | Recommended Solvents | Rationale |

| Nonpolar | Hexanes, Toluene | To establish baseline solubility in nonpolar media. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Expected to be good solvents; commonly used in synthesis. |

| Polar Protic | Isopropanol (IPA) | To assess solubility and reactivity in a less reactive alcohol. |

Experimental Workflow

The following workflow is designed to determine the equilibrium solubility of this compound at a specific temperature (e.g., 25 °C).

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add an excess amount of this compound. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Carefully add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to each vial.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Safety and Handling of this compound

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[2][7]

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

-

Moisture Sensitivity: Sulfamoyl chlorides react with water, potentially releasing corrosive hydrogen chloride gas.[8][9] Store the compound in a tightly sealed container in a dry, cool place, and use anhydrous solvents for all experiments.[2]

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and metals.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]

Conclusion

References

-

PubChem. (n.d.). N-cyclopropyl-N-propylsulfamoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropyl-N-(n-propyl)sulfamoyl chloride. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

- Glaxo Group Limited. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

-

College of the Sequoias. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925.

- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925.

- Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-(cyclopropylmethyl)-n-propylsulfamoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Propyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropylsulfamoyl chloride. Retrieved from [Link]

- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

-

IUPAC-NIST Solubility Data Series. (n.d.). Retrieved from [Link]

Sources

- 1. Sulfamoyl Chloride CAS#: 7778-42-9 [amp.chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.org [mdpi.org]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of sulfamoyl chlorides

An In-Depth Technical Guide to the Discovery and History of Sulfamoyl Chlorides

Abstract

Sulfamoyl chlorides (R₂NSO₂Cl) represent a cornerstone class of reagents in modern organic and medicinal chemistry. Characterized by a highly electrophilic sulfur atom, they serve as powerful intermediates for the introduction of the sulfamoyl moiety, a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of sulfamoyl chlorides. It traces their origins from the dawn of the sulfa drug era, which established the immense biological significance of the sulfonamide group, to the initial documented syntheses and the subsequent refinement of preparatory methods. We will delve into the causality behind key experimental choices in classical and modern synthetic routes, present detailed, field-proven protocols, and analyze the chemical properties that underpin their synthetic utility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital class of chemical intermediates.

The Genesis: A Need Forged by the Sulfa Drug Revolution

The story of sulfamoyl chlorides is inextricably linked to the rise of their most famous derivatives: the sulfonamides. Before the 1930s, systemic bacterial infections were a leading cause of death, with physicians having few effective tools to combat them.[1][2] This changed dramatically with the work of German pathologist Gerhard Domagk at IG Farben.[2] While investigating azo dyes for antibacterial properties, Domagk discovered in 1932 that a red dye named Prontosil rubrum showed remarkable efficacy against streptococcal infections in mice.[3][4][5] This breakthrough, which earned Domagk the 1939 Nobel Prize in Medicine, marked the beginning of the antibiotic era.[2][3]

In 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a pro-drug.[6] It was metabolized in vivo to the simpler, colorless compound sulfanilamide, which was the true active antibacterial agent.[6] This revelation ignited the field of medicinal chemistry, demonstrating that synthetic molecules could effectively and selectively target bacterial pathogens. The sulfonamide functional group became a privileged scaffold, leading to the development of hundreds of "sulfa drugs" and establishing a pressing need for versatile and efficient methods to construct the crucial S-N bond.[4][7][8] This need set the stage for the development of sulfamoyl chlorides as key synthetic intermediates.